molecular formula C21H23N3O B6106725 N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide

N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide

Cat. No.: B6106725
M. Wt: 333.4 g/mol
InChI Key: BKCJJANHUVOESP-UHFFFAOYSA-N
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Description

N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenylpropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Mechanism of Action

The mechanism of action of N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-(3-phenylprop-2-ynyl)piperidin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21(20-11-4-12-22-16-20)23-15-19-10-6-14-24(17-19)13-5-9-18-7-2-1-3-8-18/h1-4,7-8,11-12,16,19H,6,10,13-15,17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCJJANHUVOESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC#CC2=CC=CC=C2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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